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Executive Summary
Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the

progressive loss of motor neurons, for which there is currently no cure. A growing body of

evidence points towards dysregulated copper homeostasis as a key event in ALS

pathophysiology, making copper delivery a promising therapeutic strategy. Cu(II)ATSM

(diacetyl-bis(4-methylthiosemicarbazonato)copper(II)) is a small, orally bioavailable, and blood-

brain barrier-penetrant copper complex that has demonstrated significant therapeutic potential

in preclinical models of ALS and is currently undergoing clinical evaluation. This document

provides a comprehensive technical overview of Cu(II)ATSM, including its proposed

mechanisms of action, a summary of key preclinical and clinical data, detailed experimental

protocols, and visualizations of relevant biological pathways and workflows.

Introduction: The Role of Copper in ALS
Copper is an essential trace element crucial for the function of numerous enzymes, particularly

within the central nervous system (CNS).[1] It is a required cofactor for critical enzymes such

as Cu/Zn-superoxide dismutase 1 (SOD1), which is vital for antioxidant defense, and

cytochrome c oxidase in the mitochondrial electron transport chain.[2][3]
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The pathophysiology of ALS is linked to a disruption in copper homeostasis, where both

functional copper deficiency and copper-mediated toxicity may occur simultaneously.[2] This

imbalance can lead to:

Protein Aggregation: Metal-deficient SOD1 is prone to misfolding and aggregation, a key

pathological hallmark in familial ALS cases with SOD1 mutations.[3][4] Protein aggregates

can, in turn, sequester functional cuproproteins, exacerbating the deficiency.[2]

Oxidative Stress: A lack of copper in antioxidant enzymes like SOD1 impairs their ability to

neutralize harmful reactive oxygen species (ROS), leading to oxidative damage to neurons.

[5][6][7]

Mitochondrial Dysfunction: Impaired function of copper-dependent mitochondrial enzymes

can disrupt cellular energy production.[2]

Evidence from post-mortem tissues of sporadic ALS patients reveals decreased copper levels

in the ventral grey matter of the spinal cord, the primary site of motor neuron loss, supporting

the relevance of copper dysregulation beyond familial, SOD1-mediated ALS.[8][9] Cu(II)ATSM

is being investigated as a therapeutic agent that can safely deliver copper to the CNS to

address this deficiency.[8][10]

Cu(II)ATSM: Chemical Properties and
Pharmacokinetics
Cu(II)ATSM is a lipophilic, neutral copper complex that can readily cross the blood-brain barrier.

[10][11]
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Property Value Reference

Formal Name (SP-4-2)--copper [12]

Molecular Formula C₈H₁₄CuN₆S₂ [12]

Molecular Weight 321.9 g/mol [12]

Solubility
DMSO: 10 mg/ml; DMF: 2

mg/ml; Water: Insoluble
[12][13][14]

Oral Bioavailability ~53% (in rats) [15]

Pharmacokinetic studies in rats following a single 20 mg/kg oral dose showed prolonged

absorption with a Tmax of 10 hours and an elimination half-life of approximately 3.1 hours.[15]

PET imaging studies using radiolabeled copper have confirmed that Cu(II)ATSM delivers

copper selectively to motor neuron-related areas in ALS patients.[9]

Proposed Mechanisms of Action
The therapeutic effects of Cu(II)ATSM in ALS are believed to be multifactorial, targeting several

key pathological processes.

Restoration of Copper Homeostasis
The primary proposed mechanism is the delivery of bioavailable copper to the CNS.[10]

Studies in SOD1-mutant mice demonstrated that copper from orally administered ⁶⁵Cu(II)ATSM

was incorporated into the mutant SOD1 protein in the spinal cord.[10][16] This process

converts the unstable, aggregation-prone, copper-deficient SOD1 into a more stable, fully

metallated (holo) form, which is hypothesized to be less toxic.[16] Paradoxically, this

stabilization can lead to an increase in the total amount of mutant SOD1 protein, yet it is

associated with improved motor function and survival.[16][17]

Inhibition of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.

[18] Tissues affected by neurodegenerative diseases like ALS and Parkinson's disease share

features consistent with ferroptosis, including elevated iron, low glutathione, and increased lipid

peroxidation.[18] Cu(II)ATSM has been shown to be a potent inhibitor of ferroptosis in neuronal
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cell models, protecting against lipid peroxidation and cell death with an efficacy approaching

that of the reference compound liproxstatin-1.[18] This anti-ferroptotic activity may represent a

key disease-modifying mechanism.[18]

Antioxidant and Metabolic Effects
Cu(II)ATSM exhibits antioxidant properties, including the ability to scavenge peroxynitrite, a

potent oxidant that contributes to cellular damage.[15][19][20] Additionally, recent studies

suggest Cu(II)ATSM may act as a "metabolic switch."[19][21] In astrocyte models derived from

ALS patients, Cu(II)ATSM appeared to revert the cellular metabolic phenotype towards that of

healthy controls, potentially improving the metabolic support that astrocytes provide to motor

neurons.[19][21]
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Caption: Proposed multi-target mechanism of action for Cu(II)ATSM in ALS.

Preclinical Efficacy Data
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Cu(II)ATSM has been extensively tested in transgenic mouse models of ALS that express

mutant forms of human SOD1 (e.g., SOD1-G93A and SOD1-G37R), which are considered

robust models of the disease.[10][22] The results have been independently validated by the

ALS Therapy Development Institute, a significant milestone in preclinical ALS research.[23]

Table 1: Summary of Key Preclinical Studies in SOD1
Mouse Models
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Model
Treatment
Paradigm

Key Findings Reference

SOD1-G37R
Oral admin., dose-

dependent

- Improved locomotor

function (rotarod).-

Increased survival by

up to 26% (highest

dose).- More effective

than riluzole (3.3%

survival benefit).-

Effective even when

started after symptom

onset.

[24][25]

SOD1-G37R Oral admin.

- Preserved α-motor

neurons in the spinal

cord.- Decreased

levels of oxidatively

modified proteins.-

Increased levels of

fully metallated (holo)

SOD1.

[16][17]

SOD1-G93A
Oral admin.,

presymptomatic

- Delayed disease

onset.- Extended

survival by 14%.-

Slowed disease

progression from

onset to end-stage.

[20]

SOD1-G93A Oral admin. - Delayed onset of

neurological

symptoms.- Improved

locomotive capacity.-

Increased median

survival by 8% and

mean survival by

11%.- Selectively

increased

[26]
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enzymatically active

SOD1 in the spinal

cord.

SOD1-G93A Oral admin.

- Independent

validation of efficacy.-

Delayed disease

onset by an average

of 6 days.- Animals

maintained peak body

weight longer.

[23]

Clinical Development
Based on the robust preclinical data, Cu(II)ATSM has progressed to clinical trials in humans.

Table 2: Summary of Cu(II)ATSM Clinical Trials in ALS
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Trial ID Phase
Study
Design

Dose
Levels

Key
Objective
s &
Endpoint
s

Status
Referenc
e

NCT02870

634
1

Multicenter,

open-label,

dose-

escalation

3, 6, 12,

24, 48

mg/day

(oral)

Primary:

Safety,

tolerability,

pharmacok

inetics.Sec

ondary:

Preliminary

efficacy

(ALSFRS-

R).

Completed [27][28]

NCT04082

832
2/3

Multicenter,

randomize

d, double-

blind,

placebo-

controlled

Not

specified

Primary:

Change

from

baseline in

ALSFRS-R

score.Seco

ndary:

Survival,

slow vital

capacity

(SVC),

ECAS

score.

Active [10][29]

The Phase 1 trial established the safety profile and recommended Phase 2 dose (RP2D).[27] A

Phase 2/3 study is currently underway to assess the efficacy of Cu(II)ATSM compared to a

placebo over a 24-week treatment period.[29]

Experimental Protocols
This section details the methodologies used in the key preclinical and clinical studies cited.
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Preclinical Animal Studies
Animal Models:

SOD1-G93A Mice: Transgenic mice expressing the human SOD1 gene with a glycine-to-

alanine substitution at position 93. These mice develop a progressive motor neuron

disease that closely mimics human ALS.[30][31]

SOD1-G37R Mice: Transgenic mice expressing the human SOD1 gene with a glycine-to-

arginine substitution at position 37. This is another widely used model with a robust and

predictable disease progression.[24][25]

Drug Administration:

Cu(II)ATSM is typically mixed into the powdered chow of the mice for oral administration.

Dosing is calculated based on daily food consumption to achieve the target mg/kg/day

dose.[24][26]

Assessment of Motor Function:

Rotarod Test: Mice are placed on a rotating rod with accelerating speed. The latency to fall

is recorded as a measure of motor coordination and endurance. This test is performed at

regular intervals to track disease progression.[24][25]

Survival Analysis:

Mice are monitored daily. The primary endpoint is typically defined as the inability of the

mouse to right itself within 30 seconds of being placed on its side, at which point it is

euthanized. Survival is calculated from birth to this endpoint.[24][26]

Histological and Biochemical Analysis:

At the study endpoint, spinal cord tissue is harvested.

Motor Neuron Counts: Lumbar spinal cord sections are stained (e.g., with cresyl violet),

and the number of large, healthy α-motor neurons in the ventral horn is manually counted.

[17][20]
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Biochemical Assays: Spinal cord homogenates are used to measure levels of SOD1

protein (Western blot), SOD1 activity, markers of oxidative stress (e.g., protein

carbonylation), and markers of neuroinflammation (e.g., GFAP for astrogliosis).[17][26]
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Caption: A typical experimental workflow for preclinical testing of Cu(II)ATSM in ALS mouse

models.

Clinical Trial Protocols (Phase 2 Example)
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[29]

Participant Population: Patients diagnosed with familial or sporadic ALS according to Awaji-

shima Consensus Recommendations. Key exclusion criteria include inability to swallow,

dependence on mechanical ventilation, and certain gastrointestinal or immune conditions.

[27][29]

Randomization and Blinding: Patients are randomized on a 1:1 basis to receive either

Cu(II)ATSM or a matching placebo. Both patients and investigators are blinded to the

treatment allocation.[29]

Intervention: The study drug is administered orally once a day in a fasted state for 24 weeks

(six 28-day cycles).[29]

Efficacy Assessments:
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Revised ALS Functional Rating Scale (ALSFRS-R): A validated questionnaire that

assesses disability in 12 domains of daily function. It is the primary efficacy endpoint.[29]

Slow Vital Capacity (SVC): A measure of respiratory muscle strength.[29]

Edinburgh Cognitive and Behavioural ALS Screen (ECAS): Assesses cognitive and

behavioral changes common in ALS.[29]

Safety Assessments: Safety is monitored through physical examinations, vital signs, and

standard hematology and serum chemistry panels at baseline and after each treatment

cycle.[29]

Conclusion and Future Directions
Cu(II)ATSM represents a promising and rationally designed therapeutic candidate for ALS. Its

mechanism, centered on correcting the underlying copper dyshomeostasis implicated in both

familial and sporadic forms of the disease, distinguishes it from many other therapeutic

approaches. Robust and independently validated preclinical data have demonstrated

significant improvements in motor function and survival in animal models.

The ongoing Phase 2/3 clinical trial is a critical step in determining if these compelling

preclinical results will translate into meaningful clinical benefits for patients. The outcomes of

this trial will not only define the future of Cu(II)ATSM as an ALS therapy but will also provide

crucial validation for targeting metal homeostasis in neurodegenerative diseases. Further

research may also explore the potential of Cu(II)ATSM in other neurodegenerative conditions

where copper dysregulation and ferroptosis are implicated, such as Parkinson's disease.[9][18]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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